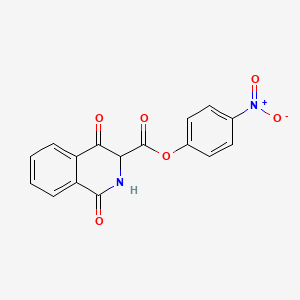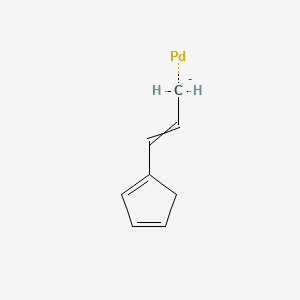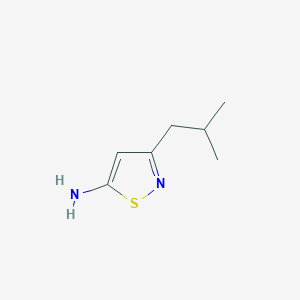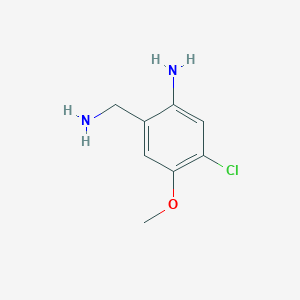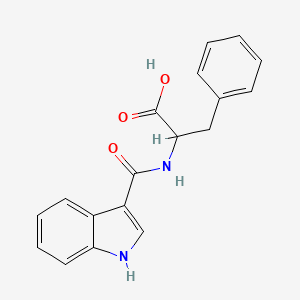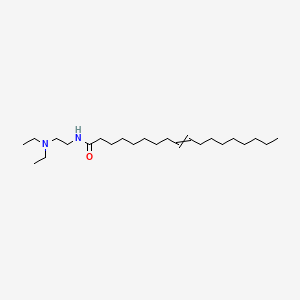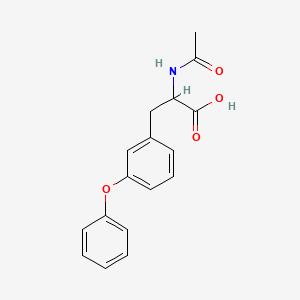
6'-Hydroxy-2',4'-dimethoxychalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flavokawain B is a naturally occurring chalcone found in the kava plant (Piper methysticum). It is known for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimalarial effects . Despite its promising benefits, its application is limited due to poor bioavailability and low aqueous solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flavokawain B can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction between acetophenone and benzaldehyde derivatives . The reaction typically requires a base catalyst, such as sodium hydroxide or potassium hydroxide, and is carried out in an ethanol or methanol solvent . The reaction mixture is then refluxed for several hours to yield the desired chalcone.
Industrial Production Methods
Industrial production of flavokawain B may involve biotransformation processes using entomopathogenic filamentous fungi . These fungi can perform O-methylglycosylation, O-demethylation, and hydroxylation of flavokawain B, leading to the formation of glycosylated derivatives . This method is environmentally friendly and can improve the compound’s bioavailability and pharmacokinetic properties .
Chemical Reactions Analysis
Types of Reactions
Flavokawain B undergoes various chemical reactions, including:
Oxidation: Flavokawain B can be oxidized to form corresponding quinones.
Reduction: Reduction of flavokawain B can yield dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of flavokawain B.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Various substituted chalcones depending on the substituents used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive chalcones and flavonoids.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cell lines.
Industry: Potential use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
Flavokawain B exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase-3 and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Antimalarial Activity: Interferes with the life cycle of Plasmodium parasites.
Comparison with Similar Compounds
While all three compounds exhibit anticancer properties, flavokawain B is more effective in treating cancer cell lines in vitro compared to flavokawain A and C . Additionally, flavokawain B has unique structural features, such as the presence of methoxy groups, which contribute to its distinct bioactivity .
Similar Compounds
- Flavokawain A
- Flavokawain C
- Other chalcones and flavonoids with similar structures and bioactivities .
Properties
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQLSQLKXBHUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,2R,4aR,6aS,6aR,6bS,8aS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12437591.png)
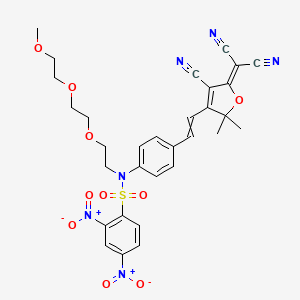
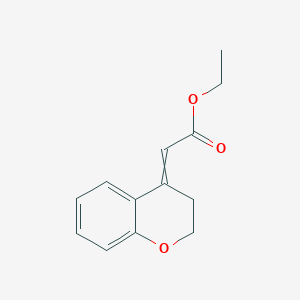
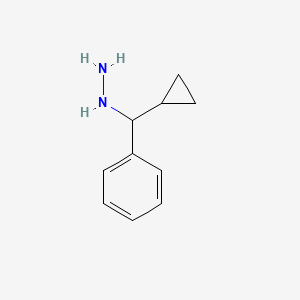
![(2E)-3-[2,4-Bis(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12437628.png)

